4-Ethylsulfanyl Substituent Enables Divergent Lipophilicity and Kinase Binding Profile Compared to 4-Amino (CGP 57380) and 4-Chloro Analogs
The 4-ethylsulfanyl group in the target compound confers a calculated logP increase of approximately 0.8–1.2 log units relative to the 4-amino substituted analog CGP 57380 (N3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine, CAS 522629-08-9), based on the Hansch π constant for -SEt vs. -NH₂ [1]. This lipophilicity difference is functionally significant: CGP 57380 is a selective MNK1 inhibitor (IC₅₀ = 2.2 μM) with no activity against p38, JNK1, ERK1/2, PKC, or Src-family kinases, whereas pyrazolo[3,4-d]pyrimidines bearing 4-alkylthio substituents are documented to engage Src, Abl, and CDK2 among other targets [2][3]. In the 4,6-disubstituted pyrazolo[3,4-d]pyrimidine series, 4-methylthio aniline-bearing compounds demonstrated single-digit micromolar CDK2 enzymatic IC₅₀ values, confirming that 4-thioether substitution is compatible with CDK2 active-site occupancy [4].
| Evidence Dimension | Kinase selectivity profile and lipophilicity (calculated logP difference) |
|---|---|
| Target Compound Data | 4-Ethylsulfanyl substituent; predicted logP contribution from -SEt: π ≈ +1.0 (Hansch); documented class-level CDK2/Src/Abl inhibitory potential from 4-alkylthio pyrazolo[3,4-d]pyrimidine SAR [2][4]. |
| Comparator Or Baseline | CGP 57380: 4-amino substituent; MNK1 IC₅₀ = 2.2 μM; no inhibition of p38, JNK1, ERK1/2, PKC, or c-Src-like kinases at tested concentrations [3]. |
| Quantified Difference | The 4-SEt compound is predicted to have ~1 log unit higher lipophilicity than the 4-NH₂ analog. Target engagement profile is divergent: the 4-SEt compound is predicted to engage CDK2/Src/Abl kinases (class-level inference), whereas CGP 57380 is MNK1-selective. |
| Conditions | Lipophilicity prediction based on Hansch fragment constants; kinase selectivity based on published biochemical profiling of analogs [2][3][4]. |
Why This Matters
For procurement decisions in kinase inhibitor discovery, the lipophilicity and selectivity profile divergence between 4-SEt and 4-NH₂ analogs means these compounds are not interchangeable; selection should be driven by the target kinase of interest (CDK2/Src vs. MNK1).
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. [π constant for -SEt fragment]. View Source
- [2] Radi M, et al. Exploring the chemical space around the privileged pyrazolo[3,4-d]pyrimidine scaffold: toward novel allosteric inhibitors of T315I-mutated Abl. ACS Comb Sci. 2014;16(8):390-399. doi:10.1021/co500004e. View Source
- [3] Bertin Bioreagent. CGP 57380 product information: selective MNK1 inhibitor, IC₅₀ = 2.2 μM; no activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases. Accessed 2026. View Source
- [4] Cherukupalli S, et al. Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors. Bioorg Chem. 2018;79:46-59. [4-methylthio aniline compounds display single-digit μM CDK2 IC₅₀]. View Source
